molecular formula C11H8F3N3O2 B6212959 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid CAS No. 2731011-22-4

4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid

Cat. No.: B6212959
CAS No.: 2731011-22-4
M. Wt: 271.19 g/mol
InChI Key: SAUBLPDUJANYKZ-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is a high-purity chemical reagent designed for pharmaceutical and anticancer research. This hybrid compound incorporates two privileged pharmacophores: a benzoic acid moiety and a 1,2,4-triazole ring system substituted with a trifluoromethyl group. The 1,2,4-triazole scaffold is a recognized privileged structure in medicinal chemistry, known for its significant dipole moment, hydrogen-bonding capacity, and ability to interact with a wide range of biological targets . This scaffold is a key structural component in several FDA-approved drugs, including the anticancer aromatase inhibitors letrozole and anastrozole . Scientific literature indicates that structural analogs of this compound, specifically 1,2,4-triazole-benzoic acid hybrids, have demonstrated promising in vitro antiproliferative activities . For instance, such hybrids have exhibited potent inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values reported in the range of 15.6 to 23.9 µM, showing comparable or superior activity to the reference drug doxorubicin in some cases . A key research advantage of this chemical class is the potential for selectivity; some potent compounds have been shown to induce apoptosis in cancer cells while demonstrating very weak cytotoxic effects toward normal cell lines, suggesting a favorable therapeutic window . The presence of the methylene linker and the trifluoromethyl group enhances the molecule's metabolic stability and influences its binding affinity to enzymatic targets. The benzoic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create ester or amide derivatives for structure-activity relationship (SAR) studies or for conjugation to other molecular entities . This compound is intended for research applications only, including use as a building block in organic synthesis, a precursor for developing novel bioactive molecules, and a candidate for in vitro biological screening in oncology-focused projects. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2731011-22-4

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

4-[[3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoic acid

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)10-15-6-17(16-10)5-7-1-3-8(4-2-7)9(18)19/h1-4,6H,5H2,(H,18,19)

InChI Key

SAUBLPDUJANYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination of 4-Methylbenzoic Acid

4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic conditions to yield 4-(bromomethyl)benzoic acid, which is subsequently converted to the chlorinated derivative via Finkelstein reaction. Alternatively, direct chlorination employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane.

ConditionReagentSolventTemperatureYield (%)
Radical brominationNBS, AIBNCCl₄80°C78
FinkelsteinNaClAcetoneReflux85
Direct chlorinationSOCl₂DCM25°C92

The chlorinated intermediate is critical for subsequent nucleophilic substitution with the triazole moiety.

Preparation of 3-(Trifluoromethyl)-1H-1,2,4-Triazole

The trifluoromethyl-substituted 1,2,4-triazole is synthesized via cyclocondensation of trifluoroacetohydrazide with formamidine acetate under acidic conditions.

Cyclocondensation Reaction

Trifluoroacetohydrazide reacts with formamidine acetate in the presence of hydrochloric acid to form 3-(trifluoromethyl)-1H-1,2,4-triazole. The reaction proceeds via nucleophilic attack and dehydration, with the trifluoromethyl group enhancing electron-withdrawing effects on the triazole ring.

ParameterValue
Molar ratio1:1 (hydrazide:formamidine)
CatalystHCl (10 mol%)
SolventEthanol
TemperatureReflux (78°C)
Time12 h
Yield88%

Coupling of Triazole and Benzoic Acid Moieties

The final step involves nucleophilic substitution between 4-(chloromethyl)benzoic acid and 3-(trifluoromethyl)-1H-1,2,4-triazole.

Nucleophilic Substitution Conditions

The triazole nitrogen attacks the chloromethyl group in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the triazole. Ultrasound irradiation (25 kHz, 250 W) at 40°C enhances reaction efficiency, reducing time from 24 h to 2 h.

ConditionValue
BaseK₂CO₃ (2 equiv)
SolventDMF
Temperature40°C (ultrasound)
Time2 h
Yield94%

Alternative Catalytic Approaches

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 4-(iodomethyl)benzoic acid and a triazole boronic ester offers regioselective control. However, this method suffers from lower yields (65–72%) compared to nucleophilic substitution.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMSO accelerates the reaction, achieving 89% yield but requiring specialized equipment.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water (95:5). Structural confirmation relies on:

  • ¹H NMR : Aromatic protons at δ 7.8–8.1 ppm, methylene bridge at δ 5.2 ppm.

  • ¹⁹F NMR : CF₃ signal at δ -62.3 ppm.

  • ESI–MS : [M-H]⁻ peak at m/z 286.1.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain consistency. Key parameters include:

  • Residence time : 10 min

  • Catalyst loading : 5 mol% InCl₃ (reduces side reactions)

  • Solvent recovery : >90% via distillation

Chemical Reactions Analysis

Types of Reactions

4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is distinguished by its trifluoromethyl-substituted triazole and methylene linker. Key comparisons with analogs include:

Table 1: Structural and Physical Comparison
Compound Name Substituents on Triazole Linker Melting Point (°C) Molecular Weight Key Features
4-{[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid -CF₃ -CH₂- Not reported ~316.25* Enhanced lipophilicity, potential metabolic stability
4-(1H-1,2,4-Triazol-1-yl)benzoic acid None Direct bond 318–320 189.17 Higher acidity, lower solubility in non-polar media
3-((1H-Benzotriazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5-thione Benzotriazole -CH₂- Not reported 375.45 Thione group enables metal coordination; solvatochromic properties
4-(1H-Naphtho[2,3-d]triazol-1-ylmethyl)benzoic acid Naphthotriazole -CH₂- Not reported 303.31 Extended aromatic system; potential π-π stacking
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate -NH₂, -SMe Direct bond Not reported 265.29 Esterified carboxylate; improved cell permeability

*Calculated based on formula C₁₂H₁₀F₃N₃O₂.

Key Observations:
  • Trifluoromethyl Group: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like 4-(1H-1,2,4-triazol-1-yl)benzoic acid .
  • Acidity : The benzoic acid group (pKa ~4.2) enhances solubility in basic environments, whereas esterified derivatives (e.g., methyl ester in ) exhibit neutral pH solubility.
Key Insights:
  • Pharmaceutical Applications: Triazole-benzoic acid hybrids with electron-withdrawing groups (e.g., -NO₂ in ) show antiparasitic activity, implying that the target compound’s -CF₃ group may enhance similar bioactivity.
  • Anticancer Activity: Analogs with methylthio or phenoxy substituents () demonstrate that triazole modifications significantly influence cytotoxicity, suggesting the target compound’s -CF₃ group could modulate potency.

Biological Activity

4-{[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be depicted as follows:

C12H10F3N3O2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2

This structure includes a trifluoromethyl group and a triazole ring, which are significant for its biological interactions.

Research indicates that compounds containing a triazole moiety often exhibit antimicrobial and antifungal properties. The mechanism typically involves the inhibition of enzyme systems critical for the survival of pathogens. The specific actions of this compound include:

  • Inhibition of β-lactamases : This compound has been shown to inhibit metallo-β-lactamases (MBLs), which are enzymes produced by bacteria to resist β-lactam antibiotics. For instance, derivatives similar to this compound have demonstrated micromolar inhibitory potency against NDM-1 and VIM-2 enzymes .
  • Synergistic Activity : In vitro studies have reported that certain derivatives can enhance the efficacy of existing antibiotics against resistant strains of bacteria. For example, compounds related to this structure were tested alongside meropenem and showed up to four-fold reductions in minimum inhibitory concentrations (MIC) against NDM-1-producing E. coli .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Activity Target IC50 (µM) Notes
Inhibition of NDM-1Metallo-β-lactamase4.1 - 220Potent inhibitors identified among derivatives .
Antimicrobial ActivityE. coliVariesSynergistic effect with meropenem observed .
Antifungal ActivityVarious fungiNot specifiedTriazole derivatives generally exhibit antifungal properties .

Case Study 1: Inhibition of Metallo-β-lactamases

A study explored the effects of triazole derivatives on MBLs. The compound exhibited significant inhibitory activity against NDM-1 and VIM variants. The results indicated that modifications in the benzylidene ring improved binding affinity, suggesting that structural optimization could enhance efficacy against resistant bacterial strains .

Case Study 2: Synergistic Effects with Antibiotics

In another investigation, derivatives were tested for their ability to reduce MIC values when combined with meropenem against multidrug-resistant clinical isolates. The findings revealed that certain compounds could significantly lower the MIC values by up to four-fold, demonstrating their potential as adjunct therapies in treating resistant infections .

Q & A

Q. What are the common synthetic routes for 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via click chemistry or cycloaddition reactions. Key steps include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reacting 4-azidobenzoic acid with propargyl derivatives bearing a trifluoromethyl group in a methanol/water solvent system, catalyzed by CuSO₄ and sodium ascorbate (50–70% yield) .
  • Microwave-assisted synthesis: Accelerating reaction kinetics under controlled microwave irradiation (e.g., 100°C, 30 minutes) to improve regioselectivity and yield .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while aqueous mixtures reduce side reactions .

Q. Table 1: Synthesis Optimization Parameters

MethodCatalyst SystemSolventTemperatureYieldReference
CuAACCuSO₄ + Na ascorbateMeOH/H₂O (1:1)RT60–70%
Microwave cyclizationNoneDMF100°C75–85%
[3+2] CycloadditionBase (K₂CO₃)THF80°C50–65%

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the triazole ring and benzoic acid substitution. ¹⁹F NMR verifies the trifluoromethyl group’s presence .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI-HRMS) determines molecular weight (e.g., [M+H]+ = 287.06 g/mol) and fragmentation patterns .

Q. Table 2: Key Analytical Data

TechniqueKey ObservationsReference
¹H NMRδ 8.1–8.3 (benzoic acid protons), δ 7.9 (triazole CH)
¹⁹F NMRδ -62 ppm (CF₃ group)
HRMSm/z 287.06 [M+H]+ (calculated: 287.05)

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–20 mg/mL). Solubility is critical for biological assays; DMSO stock solutions (10 mM) are standard .
  • Stability: Stable at RT for 6 months in dry, dark conditions. Degrades in acidic/basic media (>pH 9), requiring neutral buffers for long-term storage .
  • LogP: Calculated logP ~2.1 (via DFT), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) often arise from:

  • Assay conditions: Varying pH, serum content, or incubation time. Standardize protocols (e.g., 48-hour exposure in serum-free media) .
  • Structural analogs: Subtle changes (e.g., ortho vs. para substitution on the benzene ring) alter target binding. Compare activity of derivatives with controlled structural variations .
  • Solvent effects: DMSO concentrations >1% may inhibit cell viability. Use ≤0.1% DMSO in controls .

Q. What computational strategies are used to predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking: Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinase ATP-binding pockets). AutoDock Vina with Lamarckian algorithms is commonly used .
  • MD simulations: Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize lead candidates .

Q. How can regioselectivity challenges in triazole synthesis be mitigated?

Methodological Answer: Regioselectivity in triazole formation depends on:

  • Catalyst choice: CuAAC favors 1,4-disubstituted triazoles, while Ru-catalyzed methods yield 1,5-isomers .
  • Microwave irradiation: Enhances kinetic control, reducing side products .
  • Protecting groups: Temporarily block reactive sites on the benzoic acid moiety to direct substitution .

Q. What in vitro/in vivo models are appropriate for toxicity profiling?

Methodological Answer:

  • In vitro: HepG2 cells for hepatic toxicity; Ames test for mutagenicity. IC₅₀ values >50 μM suggest low cytotoxicity .
  • In vivo: Zebrafish embryos (LC₅₀) or murine models (OECD guidelines) for acute toxicity. Monitor renal/liver biomarkers (ALT, creatinine) .

Q. How do solvent polarity and substituents affect the compound’s spectroscopic properties?

Methodological Answer:

  • Solvatochromism: UV-Vis shifts (e.g., λmax from 270 nm in hexane to 290 nm in DMSO) correlate with solvent polarity. Use Kamlet-Taft parameters to quantify effects .
  • Substituent effects: Electron-withdrawing groups (e.g., CF₃) redshift fluorescence emission; bulky groups reduce quantum yield .

Q. Table 3: Solvent Effects on UV-Vis Absorption

SolventPolarity Indexλmax (nm)Reference
Hexane0.0270
Ethanol5.2280
DMSO7.2290

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